1-(3,4-difluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Description
This compound features a dihydropyridazinone core substituted with a 3,4-difluorophenyl group at position 1 and a 3-(2-methylphenyl)-1,2,4-oxadiazole moiety at position 3. The dihydropyridazinone scaffold is notable for its electron-deficient aromatic system, enabling π-π stacking interactions in biological targets.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O2/c1-11-4-2-3-5-13(11)18-22-19(27-24-18)17-16(26)8-9-25(23-17)12-6-7-14(20)15(21)10-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKCZJONERLNTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-difluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a member of the dihydropyridazinone class and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A dihydropyridazinone core.
- A difluorophenyl substituent.
- An oxadiazole ring linked to a methylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C18H13F2N3O2 |
| Molecular Weight | 341.31 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the oxadiazole and dihydropyridazinone moieties suggests potential interactions with enzymes and receptors involved in critical pathways such as inflammation and cell signaling.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes that play roles in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing physiological responses related to pain and inflammation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives of similar structures can possess significant antimicrobial properties. For instance:
- In vitro assays have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Antioxidant Properties
The compound's structure allows it to scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage.
Anti-inflammatory Effects
Compounds with similar frameworks have been reported to reduce inflammation in animal models. This suggests that the target compound may also possess anti-inflammatory properties.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results in reducing bacterial growth rates (PMID: 23675159).
-
Antioxidant Activity :
- Research utilizing DPPH radical scavenging assays demonstrated that similar compounds exhibit significant antioxidant activity (PMID: 23675159).
-
In Vivo Studies :
- Animal model studies indicated that derivatives could significantly reduce inflammation markers when administered during inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The following compounds share structural similarities with the target molecule, differing in substituents or core heterocycles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
